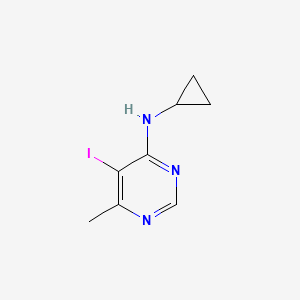
N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C8H10IN3 It is characterized by the presence of a cyclopropyl group, an iodine atom, and a methyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-iodo-6-methylpyrimidin-4-amine with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the product’s purity and structural integrity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield N-Cyclopropyl-5-azido-6-methylpyrimidin-4-amine, while oxidation with potassium permanganate can produce N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of the iodine atom and the cyclopropyl group may play a role in its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclopropyl-5-bromo-6-methylpyrimidin-4-amine
- N-Cyclopropyl-5-chloro-6-methylpyrimidin-4-amine
- N-Cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine
Uniqueness
N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s interactions with biological targets, potentially leading to improved efficacy in certain applications.
Eigenschaften
Molekularformel |
C8H10IN3 |
|---|---|
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10IN3/c1-5-7(9)8(11-4-10-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
HODFTEGYTJEYFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)NC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11787688.png)
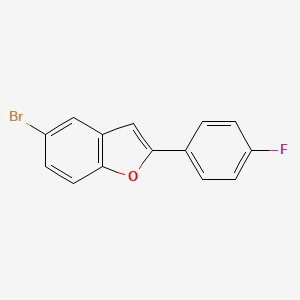
![2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787691.png)


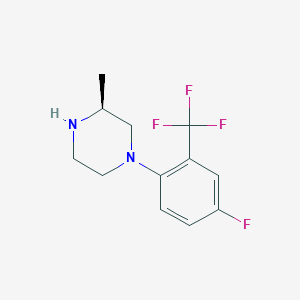
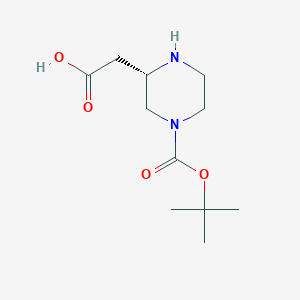

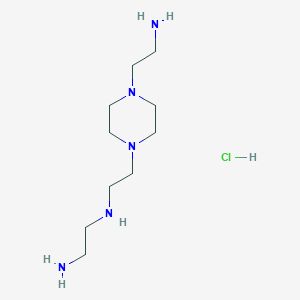

![Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11787746.png)



